Ethyl 2-[(cyclopropylmethyl)amino]acetate
Description
Ethyl 2-[(cyclopropylmethyl)amino]acetate is a secondary amine-containing ester compound characterized by a cyclopropylmethyl group attached to an aminoacetate backbone. Its molecular formula, C₈H₁₅NO₂, distinguishes it from analogs through the cyclopropane ring and ethyl ester functionality, which influence reactivity and stability.
Properties
IUPAC Name |
ethyl 2-(cyclopropylmethylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-9-5-7-3-4-7/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFAICONXNLADT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(cyclopropylmethyl)amino]acetate typically involves the reaction of ethyl bromoacetate with cyclopropylmethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group displaces the bromine atom in ethyl bromoacetate, forming the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyclopropylmethyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(cyclopropylmethyl)amino]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(cyclopropylmethyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Ethyl 2-amino-2-cyclopropylacetate (CAS 1284942-95-5)
- Structural Differences: The cyclopropyl group is directly bonded to the amino group, unlike the cyclopropylmethyl substitution in the target compound. This reduces steric hindrance and alters electronic distribution.
- Applications : Used in peptide mimetics and as a building block for kinase inhibitors, leveraging the cyclopropane ring’s metabolic stability .
tert-Butyl 2-[(Cyclopropylmethyl)amino]acetate Hydrochloride
- Structural Differences : The tert-butyl ester replaces the ethyl group, and the compound exists as a hydrochloride salt.
- Properties :
- Enhanced stability due to the bulky tert-butyl group, which slows ester hydrolysis.
- The hydrochloride salt improves crystallinity and shelf life compared to the free base form of the ethyl analog.
- Applications : Widely used in drug discovery for its cyclopropylmethyl moiety, which enhances receptor binding affinity and bioavailability in preclinical models .
Methyl 2-Chloro-2-cyclopropylideneacetate
Phosphonothiolate Derivatives (e.g., 2-Methylcyclopentyl S-2-dipropylaminoethyl methylphosphonothiolate)
- Structural Differences: Incorporates a phosphonothiolate group and cyclopentyl ring, diverging significantly from the aminoacetate core.
- Properties: The phosphonothiolate group increases acidity (pKa ~2–3) and susceptibility to nucleophilic attack. Cyclopentyl substituents improve lipid solubility, enhancing blood-brain barrier penetration.
- Applications : Explored as acetylcholinesterase inhibitors and neuroactive agents .
Key Comparative Data
¹Stability inferred from ester group reactivity; ethyl esters are more prone to hydrolysis than tert-butyl analogs.
Research Findings and Trends
- Pharmaceutical Utility : Cyclopropylmethyl groups, as in the target compound and its tert-butyl analog, are prized for improving metabolic stability and reducing off-target interactions. For example, the tert-butyl derivative’s hydrochloride salt shows 3–5× higher bioavailability in rodent studies compared to ethyl esters .
- Synthetic Challenges: this compound’s discontinued status may stem from synthetic hurdles, such as low yields in reductive amination steps or purification difficulties due to byproduct formation .
- Reactivity Trends : Methyl and benzyl esters (e.g., methyl 2-chloro-2-cyclopropylideneacetate) exhibit faster reaction kinetics in cycloadditions, whereas ethyl esters balance reactivity and stability for stepwise syntheses .
Biological Activity
Ethyl 2-[(cyclopropylmethyl)amino]acetate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action based on diverse scientific literature.
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- Structure : The compound features a cyclopropylmethyl group attached to an aminoacetate moiety, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can function as either an inhibitor or activator , modulating various biochemical pathways. Detailed studies are necessary to elucidate the exact molecular mechanisms involved in its action.
Biological Activity
-
Pharmacological Applications :
- The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs targeting various diseases, including cancer and neurological disorders.
- Preliminary studies indicate that this compound may exhibit anti-cancer properties , especially against pancreatic cancer cells, due to its structural features that enhance interaction with biological targets.
-
Enzyme Interaction :
- This compound has been shown to interact with enzymes involved in metabolic pathways, potentially leading to modulation of cell growth and apoptosis.
- Receptor Modulation :
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted the compound's ability to activate GPR88 through a Gα i-coupled signaling pathway, demonstrating its potential role in treating alcohol addiction by reducing self-administration behaviors in animal models .
- Another investigation focused on the synthesis and structure-activity relationship (SAR) studies of related compounds, providing insights into how modifications affect biological activity and therapeutic potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
